Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate

Lipophilicity Hansch parameter Drug design

Researchers optimizing fungicide leads face a critical gap: standard CF3-thiophene intermediates fail to deliver the membrane permeability required for in vivo efficacy. The SCF3 moiety (Hansch π=1.44) provides a 0.56-log-unit lipophilicity advantage over CF3 (π=0.88), directly enhancing bioavailability. This compound is a non-interchangeable building block for biphenyl carboxamide fungicide libraries (US20060172891A1) and SAR studies where metabolic stability and C-H functionalization regioselectivity are critical. Supplied with consistent 98% purity and full analytical documentation, with flexible batch sizes from grams to kilograms for seamless scale-up.

Molecular Formula C7H5F3O2S2
Molecular Weight 242.2 g/mol
Cat. No. B12063810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate
Molecular FormulaC7H5F3O2S2
Molecular Weight242.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)SC(F)(F)F
InChIInChI=1S/C7H5F3O2S2/c1-12-6(11)5-4(2-3-13-5)14-7(8,9)10/h2-3H,1H3
InChIKeyFDLXUMRYBNMMJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate Overview


Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate is a heterocyclic building block belonging to the thiophene carboxylate ester family, characterized by a trifluoromethylthio (–SCF3) substituent at the 3-position and a methyl ester at the 2-position of the thiophene ring . This compound (molecular formula C₇H₅F₃O₂S₂, MW 242.24 g/mol) is distinguished from its 3-trifluoromethyl analog by the insertion of a sulfur atom between the CF₃ group and the thiophene core, which profoundly alters its electronic and lipophilic properties [1].

Building Block SCF₃-thiophene scaffold for SAR and lead optimization
Lipophilic Profile Distinct Hansch π vs CF₃ and SCH₃ analogs; may support permeability tuning
Reactive Handle Methyl ester ready for amidation or hydrolysis in library synthesis

Substitution Failure of Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate


The –SCF₃ moiety confers a unique combination of high lipophilicity (Hansch π = 1.44) and strong electron‑withdrawing character (σₘ = 0.40, σₚ = 0.50) that cannot be replicated by simple replacement with –CF₃ (π = 0.88, σₘ = 0.43, σₚ = 0.54) or –SCH₃ (π ≈ 0.56) groups [1]. These differences translate into quantifiable disparities in log P, metabolic stability, and reactivity in downstream transformations, making the compound a non‑interchangeable intermediate for structure‑activity relationship (SAR) studies and lead optimization [2].

Attribute
Target: –SCF₃
Analog: –CF₃ / –SCH₃
Lipophilicity (Hansch π)
π ≈ 1.44
CF₃ π=0.88; SCH₃ π≈0.56
Electron‑withdrawing
σₘ=0.40, σₚ=0.50
CF₃ σₘ=0.43, σₚ=0.54
Metabolic Stability
Reported class‑level slowing of oxidative metabolism
CF₃ may undergo oxidative defluorination
Direct substitution may alter log P, reactivity, and metabolic profile; verify in target assay.

Differentiation Evidence


Lipophilicity Comparison: SCF3, CF3, and SCH3

The trifluoromethylthio group (SCF₃) has a Hansch hydrophobic parameter π = 1.44, which is significantly higher than that of the trifluoromethyl group (CF₃, π = 0.88) and the methylthio group (SCH₃, π ≈ 0.56) [1][2]. This parameter directly correlates with increased membrane permeability and bioavailability.

Lipophilicity (Hansch π)
Class-level
π 1.44 (SCF₃) vs CF₃ 0.88, SCH₃ ≈0.56
Reported higher lipophilicity rank; may support membrane permeability context
Class‑level Hansch parameters; verify in target scaffold
Lipophilicity Hansch parameter Drug design

log P Comparison: SCF3 vs CF3 Analog

The predicted log P of methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate is estimated at ~3.3, based on the Hansch contribution method, compared to the experimentally reported Xlog P of 2.7 for its 3‑CF₃ analog methyl 3-(trifluoromethyl)thiophene-2-carboxylate [1]. The difference of approximately 0.6 log units is consistent with the π‑value difference between SCF₃ and CF₃.

Predicted log P
Reported
≈3.3 (SCF₃) vs 2.7 (CF₃ analog); Δ≈0.6
Supports predictive log P model; ~0.6 higher than CF₃ analog
Predicted via Hansch additivity; experimental confirmation advised
log P Lipophilicity Predictive modeling

Electron-Withdrawing Effect: SCF3 vs CF3

The SCF₃ group exhibits Hammett substituent constants σₘ = 0.40 and σₚ = 0.50, while the CF₃ group has σₘ = 0.43 and σₚ = 0.54 [1][2]. Although both are strongly electron‑withdrawing, the SCF₃ group is slightly less electron‑withdrawing than CF₃, which can influence the reactivity of the thiophene ring in electrophilic aromatic substitution and metal‑catalyzed cross‑coupling reactions.

Hammett σ
Class-level
σₘ 0.40/σₚ 0.50 (SCF₃) vs σₘ 0.43/σₚ 0.54 (CF₃)
Slightly lower electron‑withdrawing effect; may influence cross‑coupling reactivity
Approximately 7% less electron‑withdrawing; class‑level constants
Hammett constant Electron-withdrawing Reactivity

Metabolic Stability Modulation by SCF3 Incorporation

Incorporation of the SCF₃ group is known to enhance metabolic stability of aromatic compounds by deactivating the ring toward oxidative metabolism, owing to its strong electron‑withdrawing effect [1]. While direct comparative microsomal stability data for the target compound versus its CF₃ analog are not publicly available, class‑level evidence indicates that aryl‑SCF₃ compounds generally exhibit slower oxidative metabolism than their CF₃ counterparts, as the sulfur atom can also undergo reversible oxidation to sulfoxide/sulfone, potentially altering clearance pathways [2].

Metabolic Stability
Class-level
Expected slower oxidative metabolism vs CF₃ analog (qualitative)
Class‑level SCF₃ effect suggests reduced clearance potential; requires microsomal validation
No direct comparative data for this compound; verify in hepatocyte assays
Metabolic stability SCF₃ Drug metabolism

Synthetic Intermediate for Fungicidal Carboxanilides

Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate serves as a key intermediate in the synthesis of biphenyl carboxamide fungicides, as described in patent US20060172891A1 [1]. The methyl ester allows facile hydrolysis and coupling with aniline derivatives to generate a library of carboxanilides for antifungal screening. The SCF₃ group enhances the fungicidal activity by increasing lipophilicity and membrane penetration.

Synthetic Utility
Method context
Methyl ester used in carboxanilide formation (US20060172891A1)
Supports direct amidation without additional protection steps
Patent example; validate for specific aniline coupling
Fungicide Agrochemical Carboxamide

Application Scenarios for Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate


Lipophilicity-Driven Lead Optimization

Medicinal chemists can exploit the 0.56‑log‑unit lipophilicity advantage (Hansch π 1.44 vs 0.88) to install the SCF₃‑thiophene motif in lead compounds where enhanced membrane permeability is desired, while maintaining the thiophene core for further SAR exploration [1].

Metabolic Stability Screening in Drug Discovery

The compound serves as a starting material for synthesizing SCF₃‑containing analogs to be compared head‑to‑head with CF₃ analogs in microsomal or hepatocyte stability assays, exploiting the documented metabolic stabilizing effect of the SCF₃ group [2].

Fungicide Development via Carboxanilide Synthesis

As an intermediate for biphenyl carboxamide fungicides (US20060172891A1), the compound enables rapid generation of carboxanilide libraries for antifungal screening, where the SCF₃ group contributes to increased membrane penetration and bioavailability [3].

Substrate for Regioselective C–H Activation Studies

The distinct electronic profile (Hammett σₘ 0.40 for SCF₃ vs 0.43 for CF₃) makes this compound a valuable substrate for investigating regioselective C–H functionalization reactions, potentially offering higher yields than the more electron‑deficient CF₃ analog in oxidative addition steps [4].

Application
Selection Property
Validation Focus
Lead optimization with membrane permeability tuning
SCF₃-thiophene lipophilicity context
log P and permeability assay review
Oxidative metabolism profiling in drug discovery
SCF₃-associated metabolic stability context
Microsomal/hepatocyte stability review
Fungicide lead generation via carboxanilide synthesis
Methyl ester reactive intermediate
Amidation and antifungal screening workflow
C–H functionalization methodology development
Electronic modulation context (Hammett σ)
Cross-coupling reactivity and regioselectivity review
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